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molecular formula C16H13ClN4 B8602377 2-Chloro-5,6-diphenyl-4-hydrazinopyrimidine CAS No. 651315-96-7

2-Chloro-5,6-diphenyl-4-hydrazinopyrimidine

Cat. No. B8602377
M. Wt: 296.75 g/mol
InChI Key: HOFATZFNTPVDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07317014B2

Procedure details

2,4-Dichloro-5,6-diphenylpyrimidine (2.0 g, 6.6 mmol) (synthesized according to the procedure described in example 7) was treated with hydrazine hydrate (0.73 g, 14.6 mmol) in ethanol (10 ml) under stirring for 5 hours at room temperature. The reaction mixture was poured onto ice-water mixture. The solid thus separated was extracted with diethylether. The organic extract was washed with water, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the title compound (0.64 g, 32.5%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
32.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:4]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:3]=1.O.[NH2:22][NH2:23]>C(O)C>[Cl:1][C:2]1[N:7]=[C:6]([NH:22][NH2:23])[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:4]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0.73 g
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water mixture
CUSTOM
Type
CUSTOM
Details
The solid thus separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethylether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)NN)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 32.5%
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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